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molecular formula C5H5NO3 B8583384 3-(Hydroxymethyl)-1H-pyrrole-2,5-dione CAS No. 61892-73-7

3-(Hydroxymethyl)-1H-pyrrole-2,5-dione

Cat. No. B8583384
M. Wt: 127.10 g/mol
InChI Key: APKSTKKPFBLQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855745B2

Procedure details

Maleimide (10 g, 0.103 mol) was added to 10 mL of a 37% solution of formaldehyde and 0.31 mL of a 5% solution of NaOH was added. Within 10 minutes all of the maleimide had dissolved and an exothermic reaction proceeded. The solution was stirred for 2 hours where white crystals were observed. The solution was placed in a freezer overnight and the resulting crystals filtered and washed with ice cold ethanol and diethyl ether. The white crystals were purified twice by sublimation. See P. O. Tawney, R. H. Snyder, R. P. Conger, K. A. Leibbrand, C. H. Stiteler, and A. R. Williams J. Org. Chem. 26, 15 (1961). m.p. 104-106° C. (9.77 g, 74.6%). 1H-NMR (Acetone-d6, δ, ppm): 4.96 (2H, —CH2—, s), 5.33 (1H, —OH, s), 6.93 (2H, —CH═CH—, s). 13C-NMR (Acetone-d6, δ, ppm): 60.9 (1C, —CH2—), 135.6 (2C, —CH═CH—), 173.1 (1C, —C═O).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.[CH2:8]=[O:9].[OH-].[Na+]>>[OH:9][CH2:8][C:2]1[C:1]([NH:5][C:4](=[O:6])[CH:3]=1)=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(N1)=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 2 hours where white crystals
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
an exothermic reaction
WAIT
Type
WAIT
Details
The solution was placed in a freezer overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resulting crystals filtered
WASH
Type
WASH
Details
washed with ice cold ethanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
The white crystals were purified twice by sublimation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OCC=1C(=O)NC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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